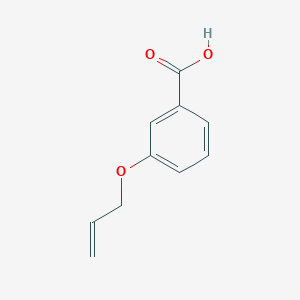

3-(allyloxy)benzoic acid

Description

Properties

IUPAC Name |

3-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEBKXNYMWXFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424346 | |

| Record name | 3-Allyloxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-83-4 | |

| Record name | 3-Allyloxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyloxy-benzoic acid typically involves the reaction of allyl alcohol with benzoic acid. The process can be carried out through an esterification reaction catalyzed by an acid. The general steps are as follows:

- Allyl alcohol and benzoic acid are mixed in the presence of an acid catalyst.

- The mixture is heated to promote the esterification reaction.

- The product, 3-allyloxy-benzoic acid, is then purified through recrystallization[1][1].

Chemical Reactions Analysis

Types of Reactions: 3-Allyloxy-benzoic acid can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of 3-formyl-benzoic acid or 3-carboxy-benzoic acid.

Reduction: Formation of 3-allyloxy-benzyl alcohol.

Substitution: Formation of 3-nitro-allyloxy-benzoic acid or 3-halo-allyloxy-benzoic acid.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that 3-(allyloxy)benzoic acid exhibits significant antimicrobial activity. It has been identified as a potential lead compound for developing new antimicrobial agents due to its ability to interact with biological molecules, modulating enzyme activities and receptor binding.

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have suggested that this compound may possess anti-inflammatory effects. This could be attributed to its ability to inhibit certain pathways involved in inflammation, making it a candidate for further investigation in therapeutic applications .

Pharmaceutical Applications

-

Drug Development

The unique structural features of this compound allow it to serve as a scaffold for designing new drugs. Its ability to interact with various biological targets suggests potential applications in developing drugs for infectious diseases and inflammatory conditions. -

Controlled Drug Release Systems

The compound has been explored in the context of controlled drug release systems. Its incorporation into polymer matrices has shown promise in achieving reversible regulation of drug release, which is crucial for improving the efficacy and safety of therapeutic agents .

Material Science Applications

Polymer Synthesis

this compound can be used as a monomer in the synthesis of functional polymers. Its allyloxy group allows for further polymerization reactions, leading to the development of materials with tailored properties for specific applications, such as drug delivery systems or coatings .

Case Studies

Mechanism of Action

The mechanism of action of 3-allyloxy-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

- Benzoic Acid Backbone : Provides acidity (pKa ~4.2) and hydrogen-bonding capacity via the –COOH group.

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 3-(allyloxy)benzoic acid with structurally related benzoic acid derivatives:

Key Differences in Properties and Reactivity

Solubility :

Reactivity :

Thermal Stability :

- Azobenzene derivatives (e.g., compound in ) show liquid crystalline phases (nematic phase at ~120°C), while this compound decomposes above 200°C .

Biological Activity

3-(Allyloxy)benzoic acid, a derivative of benzoic acid, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by the presence of an allyloxy group, which can influence its reactivity and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 178.18 g/mol

- Functional Groups : Carboxylic acid, ether

The presence of the allyloxy group enhances the compound's lipophilicity and may affect its absorption and distribution in biological systems.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with various enzymes, influencing their activity and potentially leading to therapeutic effects. For instance, it has been noted to modulate proteasome and autophagy-lysosome pathways in cellular systems .

- Antimicrobial Activity : Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. This is particularly relevant in the context of developing new antimicrobial agents.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of this compound and its derivatives. For example, a study found that compounds with similar structures exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined for different bacterial strains, showcasing the compound's potential as an antimicrobial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In one study, the compound was tested on human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). Results indicated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further therapeutic exploration .

Case Studies

- In Silico Studies : A study explored the binding affinity of various benzoic acid derivatives to cathepsins B and L through molecular docking simulations. Results indicated that compounds similar to this compound could act as effective modulators of these enzymes, which are crucial for protein degradation pathways .

- Synthesis and Structure-Activity Relationship (SAR) : Research focused on synthesizing derivatives of benzoic acid to evaluate their neuraminidase inhibitory activities. It was found that structural modifications significantly influenced biological activity, highlighting the importance of the allyloxy group in enhancing efficacy against viral targets like H1N1 .

Q & A

Basic: What are the common synthetic routes for 3-(allyloxy)benzoic acid?

Answer:

this compound is typically synthesized via esterification or nucleophilic substitution reactions. A validated method involves reacting 3-hydroxybenzoic acid with allyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C, achieving yields of ~75.6% after recrystallization . Alternatively, Suzuki-Miyaura cross-coupling can be employed for derivatives, using palladium catalysts (e.g., PdCl₂) and aryl boronic acids under basic conditions (NaOH) to introduce functional groups at the benzoic acid core . Key steps include monitoring reaction progress via TLC and purifying via column chromatography.

Basic: How is the purity and structural integrity of this compound verified in research settings?

Answer:

Purity is assessed using reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm), as demonstrated in quality control protocols for related benzoic acid derivatives . Structural confirmation relies on FT-IR (e.g., carbonyl stretch at ~1670 cm⁻¹) and NMR spectroscopy (¹H and ¹³C), with characteristic peaks for the allyloxy group (δ 4.5–5.5 ppm for protons) and aromatic protons . High-resolution mass spectrometry (HRMS) or LC-MS further validates molecular weight (e.g., [M+H]+ = 208.17 for derivatives) .

Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

Answer:

Yield optimization involves:

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂) enhance coupling efficiency in Suzuki reactions, while DCC (N,N'-dicyclohexylcarbodiimide) improves esterification yields in DMF .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates in nucleophilic substitutions .

- Temperature control : Maintaining 60°C during esterification minimizes side-product formation .

- Protecting groups : Temporarily protecting the carboxylic acid moiety with methyl esters prevents unwanted side reactions during functionalization .

Advanced: What role does this compound play in drug delivery systems?

Answer:

The compound’s carboxylic acid group enables conjugation with bioactive molecules (e.g., anti-inflammatory agents) via amide or ester linkages. For example, derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid exhibit anti-inflammatory activity in LPS-induced rat models, with pharmacokinetic profiles optimized using HPLC-DAD for bioavailability studies . In nanoparticle formulations, its amphiphilic derivatives self-assemble into micelles, enhancing solubility and tumor-targeted delivery of chemotherapeutics .

Advanced: How does molecular conformation influence the physicochemical properties of this compound?

Answer:

X-ray crystallography of structurally related compounds (e.g., (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid) reveals that dihedral angles between the allyloxy and benzoic acid groups (e.g., 5.8°–12.4°) impact crystallinity and solubility . Hydrogen bonding between the carboxylic acid and adjacent functional groups (e.g., azo linkages) further stabilizes the crystal lattice, which can be leveraged to design materials with tailored melting points or photoresponsive behavior .

Advanced: What strategies are used to design bioactive derivatives of this compound?

Answer:

- Functional group diversification : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position enhances receptor binding affinity, as seen in RARα agonists .

- Hybridization : Combining the benzoic acid scaffold with heterocycles (e.g., pyrimidine) via ether or diazenyl linkages improves antimicrobial or anticancer activity .

- Prodrug design : Acetylation of the allyloxy group (e.g., 3-[3-(acetyloxymethyl)phenyl]benzoic acid) enhances metabolic stability and bioavailability .

Advanced: How are computational methods applied to study this compound?

Answer:

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes . Retrosynthesis algorithms (e.g., Template_relevance models) analyze feasible pathways using databases like Reaxys, prioritizing one-step reactions with high plausibility scores (>0.01) . Molecular docking studies simulate interactions with biological targets (e.g., cyclooxygenase enzymes) to rationalize anti-inflammatory effects .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:

Matrix interference in biological samples (e.g., plasma) necessitates solid-phase extraction (SPE) prior to HPLC analysis . For trace detection, LC-MS/MS with multiple reaction monitoring (MRM) improves sensitivity, achieving limits of detection (LOD) <10 ng/mL . Method validation requires assessing recovery rates (98–103%) and precision (RSD <1.2%) per ICH guidelines .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Use gloves and goggles to prevent skin/eye contact. Store in airtight containers at room temperature, away from oxidizing agents . Dispose of waste via incineration or approved chemical waste services. Toxicity data for derivatives (e.g., LD₅₀ >2000 mg/kg in rats) suggest moderate hazard, but always consult SDS before use .

Advanced: How does this compound contribute to materials science applications?

Answer:

Its derivatives serve as liquid crystal precursors due to rigid aromatic cores and flexible allyloxy chains. For example, azobenzene derivatives exhibit photo-responsive behavior, enabling applications in optical switches . In polymer chemistry, the carboxylic acid group facilitates covalent attachment to graphene oxide or metal-organic frameworks (MOFs) for catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.